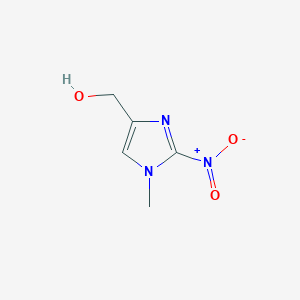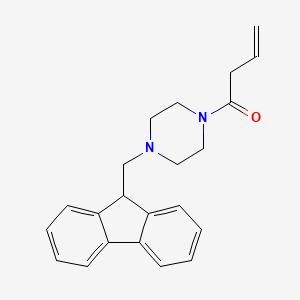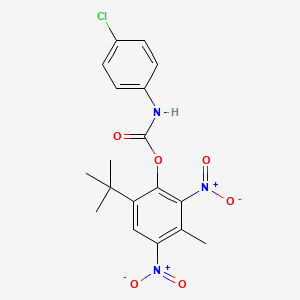
6-Tert-butyl-3-methyl-2,4-dinitrophenyl (4-chlorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-methyl-2,4-dinitro-6-tert-butyl-phenyl) N-(4-chlorophenyl)carbamate is a complex organic compound with a unique structure that includes both nitro and carbamate functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-methyl-2,4-dinitro-6-tert-butyl-phenyl) N-(4-chlorophenyl)carbamate typically involves multiple steps. The starting material, 3-methyl-2,4-dinitro-6-tert-butyl-phenol, is first prepared through nitration of 3-methyl-6-tert-butylphenol using nitric acid and acetic acid . This intermediate is then reacted with 4-chlorophenyl isocyanate under controlled conditions to form the final carbamate product .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and carbamation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is essential to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(3-methyl-2,4-dinitro-6-tert-butyl-phenyl) N-(4-chlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Electrophiles such as halogens or sulfonic acids under acidic conditions.
Major Products
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamino derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
(3-methyl-2,4-dinitro-6-tert-butyl-phenyl) N-(4-chlorophenyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3-methyl-2,4-dinitro-6-tert-butyl-phenyl) N-(4-chlorophenyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, while the carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-tert-Butyl-4,6-dinitro-m-cresol
- 6-tert-butyl-3-methyl-2,4-dinitrophenol
- 6-(1,1-dimethylethyl)-3-methyl-2,4-dinitrophenol
Uniqueness
(3-methyl-2,4-dinitro-6-tert-butyl-phenyl) N-(4-chlorophenyl)carbamate is unique due to the presence of both nitro and carbamate functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications and interactions that are not possible with simpler compounds.
Propiedades
Número CAS |
39030-65-4 |
|---|---|
Fórmula molecular |
C18H18ClN3O6 |
Peso molecular |
407.8 g/mol |
Nombre IUPAC |
(6-tert-butyl-3-methyl-2,4-dinitrophenyl) N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C18H18ClN3O6/c1-10-14(21(24)25)9-13(18(2,3)4)16(15(10)22(26)27)28-17(23)20-12-7-5-11(19)6-8-12/h5-9H,1-4H3,(H,20,23) |
Clave InChI |
JOXGSEZGZMOQCI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C(=C1[N+](=O)[O-])OC(=O)NC2=CC=C(C=C2)Cl)C(C)(C)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


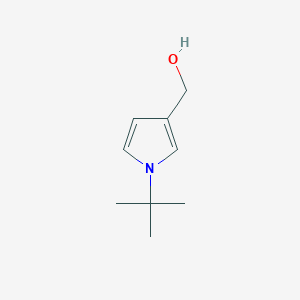

![3-(Trifluoromethyl)octahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B14024033.png)
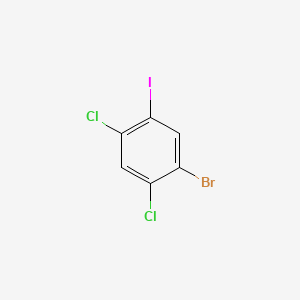
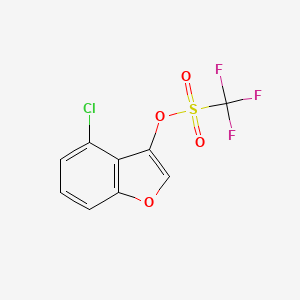

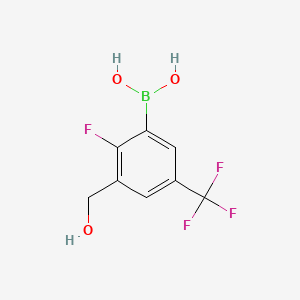
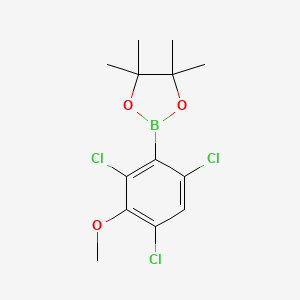

![(5,5-Difluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol](/img/structure/B14024069.png)
![4-Chloro-6,7-dihydro-5H-pyrimido[4,5-B][1,4]oxazine](/img/structure/B14024070.png)
